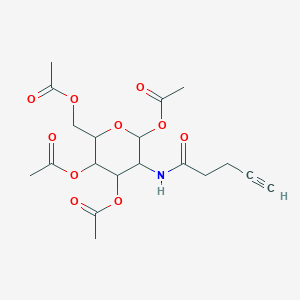
N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl)
Übersicht
Beschreibung
N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl) is an unnatural alkyne-containing monosaccharide building block. The alkyne moiety allows for modification through chemoselective ligation chemistries, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and various palladium-catalyzed coupling reactions . The acetyl groups increase solubility in many solvents, making handling easier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of acetic anhydride and pyridine for acetylation, followed by the addition of 4-pentynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for N-(4-pentynoyl)-glucosamine-tetraacylated are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-pentynoyl)-glucosamine-tetraacylated undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol for deacetylation.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Deacetylated glucosamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-pentynoyl)-glucosamine-tetraacylated is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Metabolic Labeling: Used for studying glycoproteins through metabolic labeling in vivo and subsequent chemoselective ligation.
Imaging Glycans: Utilized in imaging glycans in developing organisms, such as zebrafish.
Proteomic Analysis: Facilitates the study of cellular trafficking of labeled proteins and proteomic analysis.
Wirkmechanismus
The mechanism of action of N-(4-pentynoyl)-glucosamine-tetraacylated involves its incorporation into glycoproteins instead of its natural counterpart, N-acetylglucosamine. The alkyne group allows for subsequent detection via Cu(I)-catalyzed click reactions with fluorescent-labeled azides or biotin-azide . This enables the visualization and study of glycoproteins and their cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-pentynoyl)-galactosamine-tetraacylated (Ac4GalNAl): Similar in structure and function, used for studying glycoproteins.
N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz): Another alkyne-functionalized monosaccharide used for metabolic labeling.
Uniqueness
N-(4-pentynoyl)-glucosamine-tetraacylated is unique due to its specific alkyne group, which allows for highly selective chemoselective ligation reactions. This specificity makes it a valuable tool for studying glycoproteins and their functions in various biological processes .
Eigenschaften
Molekularformel |
C19H25NO10 |
|---|---|
Molekulargewicht |
427.41 |
IUPAC-Name |
[3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25) |
InChI-Schlüssel |
PODQGPKRSTUNAT-QNGFGXIMSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>90% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















